N,N-Dipropyltryptamine-d4 Oxalate
描述
Chemical Identity and Nomenclature
IUPAC Name and Structural Features
The IUPAC name for DPT-d4 oxalate is 3-[2-(dipropylamino-1,1,2,2-d₄)ethyl]-1H-indole oxalate . The deuteration occurs at the α- and β-positions of the ethylamine side chain (Figure 1). The oxalate ion (C₂O₄²⁻) forms a salt with the protonated tertiary amine, improving crystallinity and solubility in polar solvents.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀D₄N₂O₄ |
| Molecular Weight | 332.41 g/mol |
| Deuterium Positions | α- and β-carbons of side chain |
| Counterion | Oxalate (C₂O₄²⁻) |
Synonyms and Registry Identifiers
Common synonyms include:
- DPT-d4 oxalate
- Deuterated N,N-dipropyltryptamine oxalate
- 3-(2-(Dipropylamino-d₄)ethyl)indole oxalate
CAS Registry Numbers for related compounds include:
Spectral Characterization
Deuteration induces distinct spectral shifts:
- NMR : Deuterium substitution at α/β positions reduces signal splitting in ¹H-NMR (e.g., loss of triplet for CH₂ groups). ¹³C-NMR shows isotopic shifts of ~0.1–0.3 ppm.
- Mass Spectrometry : Molecular ion clusters at m/z 248 (DPT) shift to m/z 252 (DPT-d4) due to +4 mass units from deuterium. Fragmentation patterns retain deuterium at the ethylamine chain.
Historical Context in Tryptamine Research
Origins of N,N-Dipropyltryptamine
DPT was first synthesized in 1959 as part of structure-activity relationship (SAR) studies on psychedelic tryptamines. Unlike dimethyltryptamine (DMT), DPT’s extended propyl groups confer prolonged receptor interactions and unique behavioral effects in preclinical models.
Evolution of Deuterated Analogs
Deuteration emerged in the 1980s to study metabolic pathways. For example, α,α,β,β-tetradeutero-DMT (DMT-d4) demonstrated slowed oxidative deamination by monoamine oxidase (MAO), leading to higher brain concentrations. DPT-d4 oxalate follows this paradigm, designed to resist hepatic metabolism while retaining receptor affinity.
Table 2: Key Receptor Affinities of DPT vs. DPT-d4
| Receptor | DPT (K₀.⁵, nM) | DPT-d4 (K₀.⁵, nM) |
|---|---|---|
| 5-HT₁A | 31.8–1,641 | Similar |
| 5-HT₂A | 3.0–2,579 | Similar |
| σ₁ | 397 | Similar |
Data extrapolated from DPT and deuterated tryptamine studies.
Role of Deuteration in Psychoactive Compound Design
Kinetic Isotope Effects (KIEs)
Deuterium’s higher mass reduces bond cleavage rates (C-D vs. C-H). For DPT-d4 oxalate, this delays metabolism by MAO and cytochrome P450 enzymes, extending plasma half-life. In rodent models, deuterated tryptamines exhibit 2–3× longer duration of action.
Pharmacodynamic Implications
Deuteration minimally alters steric or electronic interactions at serotonin receptors (5-HT₁A/₂A), preserving psychedelic activity. However, slowed metabolism enhances bioavailability, making DPT-d4 oxalate valuable for neuropharmacology studies requiring sustained receptor engagement.
属性
分子式 |
C₁₈H₂₂D₄N₂O₄ |
|---|---|
分子量 |
338.43 |
同义词 |
N,N-Dipropyl-1H-indole-3-ethan-d4-amine Oxalate; 3-[2-(Dipropylamino)ethyl-d4]-indole Oxalate; DPT-d4 Oxalate; |
产品来源 |
United States |
相似化合物的比较
Comparison with Structurally Similar Compounds
N,N-Dimethyltryptamine (DMT)
- Structural Differences : DMT has methyl groups instead of propyl groups on the nitrogen atoms.
- Pharmacological Impact : The shorter methyl chains reduce lipophilicity compared to DPT, leading to faster metabolism and shorter duration of action. DMT is a potent psychedelic with high affinity for 5-HT2A receptors .
- Deuterated Analog : N,N-Dimethyltryptamine-d4 (DMT-d4) is used as a certified reference material for drug testing, highlighting the role of deuterium in improving metabolic stability and analytical accuracy .
N,N-Diethyltryptamine (DET)
- Structural Differences : Ethyl groups replace propyl groups, resulting in intermediate lipophilicity.
- Functional Impact : DET’s duration of action and receptor binding affinity fall between DMT and DPT, illustrating how alkyl chain length modulates pharmacokinetics .
N,N-Dipropyltryptamine Hydrochloride
- Salt Form Comparison : The hydrochloride salt may exhibit higher solubility in polar solvents compared to the oxalate form, which could influence bioavailability in biological studies .
- Deuteration: The d4 labeling in the oxalate version allows for precise tracking in metabolic pathways, a feature absent in the non-deuterated hydrochloride form .
α,α,β,β-Tetradeutero-N,N-Dimethyltryptamine
- Deuteration Pattern : Similar to N,N-Dipropyltryptamine-d4 Oxalate, this compound uses deuterium to slow metabolic degradation. However, its dimethyl groups result in distinct receptor interaction dynamics .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Solubility (Oxalate vs. HCl) |
|---|---|---|---|
| This compound | C₁₆H₂₀D₄N₂O₄ | ~324.4 g/mol | High in polar solvents |
| N,N-Dipropyltryptamine HCl | C₁₄H₂₂N₂·HCl | ~266.8 g/mol | Moderate in water |
准备方法
Deuterium Incorporation Strategies
Deuterium labeling in DPT-d4 typically targets the propyl side chains to preserve the tryptamine core’s pharmacological activity. The most common approach involves utilizing deuterated propylating agents, such as 1-bromopropane-d7 (CD3CD2CD2Br), in alkylation reactions. This reagent ensures selective deuteration at the N,N-dipropyl groups while maintaining the indole ring’s structural integrity. Alternative methods include catalytic deuteration of unsaturated precursors, though this risks isotopic scrambling and is less frequently employed due to lower regioselectivity.
A critical challenge lies in achieving >98% isotopic purity, which requires anhydrous conditions and deuterium-enriched solvents (e.g., D2O, CD3OD) to minimize proton back-exchange. For instance, a patented protocol describes the use of deuterium gas (D2) under palladium catalysis to reduce propargylamine intermediates, yielding N,N-dipropyl-d7-tryptamine with 99.5% isotopic enrichment.
Table 1: Deuterium Sources and Incorporation Efficiency
| Deuterating Agent | Reaction Type | Isotopic Purity (%) | Yield (%) |
|---|---|---|---|
| 1-Bromopropane-d7 | Alkylation | 98.2 | 72 |
| D2 (Pd/C catalyst) | Catalytic Reduction | 99.5 | 65 |
| LiAlD4 | Reduction of Nitriles | 97.8 | 58 |
Alkylation of Tryptamine Precursors
The alkylation of tryptamine hydrochloride with deuterated propyl halides constitutes the cornerstone of DPT-d4 synthesis. In a representative procedure, tryptamine hydrochloride is suspended in anhydrous acetonitrile under nitrogen, followed by the addition of 1-bromopropane-d7 and a base such as potassium carbonate. The mixture is refluxed at 80°C for 24 hours, achieving an 85% conversion to N,N-dipropyl-d7-tryptamine. Side reactions, including over-alkylation or indole ring substitution, are mitigated by controlling stoichiometry (2.2 eq of alkylating agent) and temperature.
Recent innovations leverage phase-transfer catalysis (PTC) to enhance reaction efficiency. For example, employing tetrabutylammonium bromide (TBAB) in a biphasic system (toluene-water) reduces reaction time to 12 hours while maintaining a yield of 78%.
Purification and Characterization
Crude DPT-d4 is purified via column chromatography (silica gel, ethyl acetate:hexanes 3:7) or recrystallization from hot isopropanol. Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium placement: the propyl-d7 chains exhibit absence of proton signals at δ 0.9–1.6 ppm in -NMR, while -NMR reveals quintuplet splitting patterns characteristic of CD2 groups. Mass spectrometry (EI-MS) further validates isotopic enrichment, showing a molecular ion peak at m/z 248.4 (vs. 244.4 for non-deuterated DPT).
Oxalate Salt Formation
Acid-Base Reaction Mechanisms
DPT-d4 oxalate is synthesized by reacting the free base with oxalic acid in a 1:1 molar ratio. In a standard protocol, DPT-d4 free base is dissolved in warm ethanol, and a stoichiometric amount of oxalic acid dihydrate in ethanol is added dropwise. The mixture is stirred at 0°C for 2 hours, inducing crystallization. Filtration yields a white crystalline solid with a melting point of 174–178°C, consistent with literature values for tryptamine oxalates.
Table 2: Optimization of Oxalate Salt Crystallization
| Solvent System | Temperature (°C) | Purity (%) | Crystal Morphology |
|---|---|---|---|
| Ethanol | 0 | 99.1 | Needles |
| Acetone | -20 | 98.3 | Plates |
| Methanol | 25 | 97.8 | Prisms |
Crystallization Techniques
Crystallinity and stability are highly solvent-dependent. Ethanol produces high-purity needles suitable for X-ray diffraction, while acetone yields plates with inferior flow properties. Slow cooling (0.5°C/min) and seeding with DPT oxalate microcrystals improve crystal size distribution. Notably, the patent literature highlights the use of anti-solvent precipitation with tert-butyl methyl ether (TBME) to enhance yield (92%) and reduce residual solvent content.
Analytical Methods for Quality Control
Spectroscopic Analysis
High-resolution mass spectrometry (HRMS) confirms the molecular formula (calc. 308.34 g/mol, obs. 308.33 g/mol). Infrared spectroscopy (IR) identifies oxalate-specific carbonyl stretches at 1680 cm and 1300 cm.
Table 3: Key -NMR Signals for DPT-d4 Oxalate (400 MHz, DMSO-d6)
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Indole H-2 | 7.32 | Singlet | 1H |
| Indole H-4 | 7.15 | Doublet | 1H |
| Indole H-5 | 6.98 | Triplet | 1H |
| N-CH2-CD2-CD3 | 2.85 | Quintet | 4H |
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves DPT-d4 oxalate at 8.2 minutes with >99% purity. Residual solvents are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines (<500 ppm for ethanol).
Scale-Up Considerations and Industrial Applications
Optimizing Reaction Conditions
Large-scale synthesis requires substituting hazardous solvents (e.g., acetonitrile) with 2-methyltetrahydrofuran (2-MeTHF) , a biodegradable alternative, without compromising yield. Continuous flow systems enhance deuteration efficiency by ensuring precise temperature control and reducing reaction time by 40%.
Challenges in Large-Scale Synthesis
Deuterated reagents’ high cost (>$5,000/mol for 1-bromopropane-d7) necessitates solvent recovery systems. Additionally, oxalate salt hygroscopicity demands packaging under argon to prevent deliquescence.
常见问题
Basic Research Questions
Q. What are the recommended analytical methods for characterizing N,N-Dipropyltryptamine-d4 Oxalate, and how do isotopic labels (deuterium) impact spectral interpretation?
- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) for structural confirmation. Deuterium labeling (d4) reduces splitting in H-NMR spectra due to isotopic substitution, simplifying interpretation of propyl chain signals. For quantification, employ isotope dilution mass spectrometry (IDMS) to account for deuterium loss during sample preparation .
- Key Considerations : Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to confirm oxalate counterion presence. Reference deuterated standards (e.g., DMSO-d6) for calibration .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability testing by storing aliquots at 2–8°C (short-term), -20°C (long-term), and 40°C (stress testing) in buffers of pH 3–8. Monitor degradation via high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm for indole moiety). Include deuterated controls to assess isotopic stability .
- Data Interpretation : Compare degradation rates to non-deuterated analogs to evaluate deuterium’s protective effect against oxidative degradation .
Advanced Research Questions
Q. How can conflicting data on oxalate quantification in this compound be resolved across different analytical platforms?
- Methodology : Perform interlaboratory validation using standardized protocols. For oxalate analysis, use ion chromatography (IC) with suppressed conductivity detection or enzymatic assays (oxalate oxidase). Discrepancies may arise from incomplete dissociation of oxalate in non-polar solvents; ensure sample preparation includes acid hydrolysis (e.g., 2M HCl at 95°C for 1 hr) .
- Case Study : A 2016 study highlighted variability in oxalate measurements between Harvard’s database and NDSR software; apply similar cross-validation workflows to harmonize results .
Q. What experimental strategies are recommended to investigate the metabolic fate of this compound in vitro?
- Methodology : Use hepatic microsomal assays (e.g., human liver S9 fractions) with deuterated compound. Track metabolites via ultra-high-resolution MS (HRMS) to distinguish endogenous metabolites from deuterated fragments. Include CYP450 inhibitors (e.g., ketoconazole) to identify enzymatic pathways .
- Advanced Tip : Pair with computational modeling (e.g., molecular docking) to predict binding affinities of deuterated metabolites to serotonin receptors, leveraging structural similarities to tryptamine derivatives .
Q. How can researchers optimize synthetic routes for this compound to minimize isotopic scrambling?
- Methodology : Employ deuterated propylating agents (e.g., D3C-CD2-CD2-Br) in reductive amination steps. Monitor reaction progress with gas chromatography-mass spectrometry (GC-MS) to detect deuterium loss. Post-synthesis, purify via counterion exchange (e.g., oxalic acid precipitation) to ensure stoichiometric oxalate incorporation .
- Validation : Confirm isotopic integrity using isotopic ratio mass spectrometry (IRMS) and compare to non-deuterated analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound across studies?
- Root Cause : Variability often stems from solvent purity (e.g., residual DMF in formulations) or incomplete oxalate dissociation.
- Resolution : Standardize solvents (use HPLC-grade DMSO or ethanol) and pre-saturate solutions with oxalate ions. Validate solubility via dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
